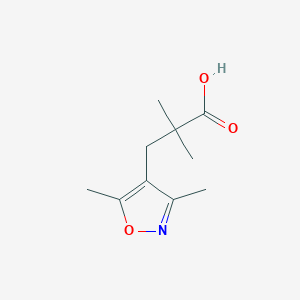

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-6-8(7(2)14-11-6)5-10(3,4)9(12)13/h5H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWKYGFAJKKPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Data

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid primarily relies on cyclization reactions involving β-keto esters and hydroxylamine, followed by functional group transformations to introduce the 2,2-dimethylpropanoic acid moiety.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | β-Keto Ester Formation | Alkylation of acetone with tert-butyl bromoacetate | Introduce 2,2-dimethyl backbone |

| 2 | Oxime Formation | Hydroxylamine hydrochloride, base (e.g., NaOAc) | Convert β-keto ester to oxime |

| 3 | Cyclization | Acidic or basic catalyst, heat | Form 1,2-oxazole ring |

| 4 | Ester Hydrolysis | Aqueous acid or base | Convert ester to carboxylic acid |

| 5 | Purification | Recrystallization or chromatography | Isolate pure target compound |

Detailed Example Procedure

Synthesis of β-Keto Ester Precursor

- React acetone with tert-butyl bromoacetate in the presence of a strong base (e.g., potassium carbonate) to yield tert-butyl 2,2-dimethyl-3-oxobutanoate.

-

- Treat the β-keto ester with hydroxylamine hydrochloride and sodium acetate in ethanol under reflux to form the corresponding oxime.

-

- Heat the oxime intermediate in the presence of polyphosphoric acid or another dehydrating agent to induce cyclization, forming the 3,5-dimethyl-1,2-oxazole ring.

-

- Hydrolyze the tert-butyl ester using trifluoroacetic acid or aqueous hydrochloric acid to yield the free carboxylic acid.

-

- Purify the final product by recrystallization from ethanol or by silica gel column chromatography.

Reaction Conditions and Yields

| Step | Typical Yield (%) | Temperature (°C) | Reaction Time (h) | Notes |

|---|---|---|---|---|

| β-Keto Ester Formation | 70–85 | 0–25 | 2–4 | Anhydrous conditions preferred |

| Oxime Formation | 80–90 | 60–80 | 3–5 | Excess hydroxylamine improves yield |

| Cyclization | 60–80 | 100–120 | 2–3 | Dehydrating agent required |

| Ester Hydrolysis | 85–95 | 20–50 | 1–2 | Acidic hydrolysis more selective |

| Purification | — | — | — | Depends on method and scale |

Alternative Approaches

Continuous Flow Synthesis:

Industrial-scale preparation may utilize continuous flow reactors for improved heat and mass transfer, leading to higher yields and reproducibility.Automated Synthesis:

Automated systems can optimize reaction parameters for scale-up, ensuring batch-to-batch consistency.

Key Experimental Findings

- The cyclization step is critical for oxazole formation; incomplete dehydration can lead to side products.

- The use of tert-butyl esters as protecting groups allows for mild deprotection and high selectivity in the final hydrolysis.

- Acidic hydrolysis is generally preferred over basic conditions to avoid saponification of sensitive intermediates.

Comparative Data Table: Related Compounds and Methods

| Compound Name | Key Structural Feature | Typical Synthesis Route | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(3,5-dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid | 3,5-dimethyl-1,2-oxazole + 2,2-dimethylpropanoic acid | β-keto ester + hydroxylamine, cyclization, hydrolysis | 60–80 | |

| 3-(Dimethyl-1,3-oxazol-2-yl)-propanoic acid | 1,3-oxazole ring | Similar cyclization strategy | 55–75 | |

| 2-(Dimethyl-1,2-oxazol-4-yl)-propanoic acid | 2-position substitution | β-keto ester variant, analogous steps | 60–80 |

Practical Considerations and Optimization Notes

Solvent Choice:

Ethanol or methanol are preferred for oxime formation due to good solubility and ease of removal.Dehydrating Agents:

Polyphosphoric acid and phosphorus oxychloride are effective for promoting cyclization.Purity:

Final purity is typically >95% after chromatographic purification, suitable for research and pharmaceutical applications.Scale-up: Continuous flow and automated synthesis are recommended for industrial-scale production to ensure safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted oxazoles or derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid has been studied for its potential biological activity. It may serve as a precursor for bioactive compounds or as a tool in studying biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for further modifications.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials. Its versatility makes it a valuable component in various applications.

Mechanism of Action

The mechanism by which 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

The compound shares functional similarities with phenoxypropanoic acid herbicides such as haloxyfop and fluazifop (Table 1).

Table 1: Comparison with Agrochemical Propanoic Acid Derivatives

Key Differences :

- Heterocyclic Core: The target compound uses an isoxazole ring, whereas haloxyfop/fluazifop incorporate pyridine rings.

- Substituents : The 2,2-dimethyl group in the target compound increases steric bulk compared to the linear chains in haloxyfop/fluazifop, which may reduce membrane permeability but enhance metabolic stability .

Comparison with Heterocyclic Carboxylic Acids

Imazapic (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-methyl-3-pyridinecarboxylic acid):

- Core Structure : Imidazole + pyridine vs. isoxazole in the target compound.

- Acidity: The imidazole ring in imazapic introduces basicity (pKa ~7), while the isoxazole in the target compound is non-basic, favoring different ionic states under physiological conditions .

3,6'-Disinapoyl Sucrose (Contains (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid):

- Core Structure: Cinnamic acid derivative vs. isoxazole-propanoic acid.

- Functionality : The cinnamoyl group in 3,6'-disinapoyl sucrose enables π-π stacking and antioxidant activity, whereas the isoxazole in the target compound may confer metabolic resistance or target-specific binding .

Comparison with Other Isoxazole Derivatives

The compound [(3,5-dimethyl-1,2-oxazol-4-yl)methyl][2-(4-methoxyphenyl)ethyl]amine () shares the 3,5-dimethylisoxazole moiety but replaces the carboxylic acid with an amine group.

- Physicochemical Properties : The amine derivative is more basic and likely more water-soluble than the carboxylic acid analog.

- Applications : Amine derivatives are often used in drug discovery (e.g., receptor targeting), whereas carboxylic acids are common in agrochemicals .

Table 2: Key Physicochemical and Functional Comparisons

| Property/Aspect | 3-(3,5-Dimethylisoxazol-4-yl)-2,2-dimethylpropanoic Acid | Haloxyfop | Imazapic |

|---|---|---|---|

| Molecular Weight (g/mol) | 209.24 | 361.70 | 326.36 |

| LogP (Predicted) | ~2.1 (hydrophobic) | ~3.8 | ~1.5 |

| Key Functional Groups | Isoxazole, carboxylic acid | Pyridine, ether | Imidazole, pyridine |

| Potential Applications | Agrochemical intermediates | Herbicide | Herbicide |

Biological Activity

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid can be represented as follows:

This compound is characterized by the presence of an oxazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of oxazole derivatives, including the compound . The following table summarizes the antimicrobial activity against various bacterial strains:

| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | A. niger (mm) | C. albicans (mm) |

|---|---|---|---|---|---|

| 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid | 12 | 14 | 11 | 10 | 13 |

| Ofloxacin | 17 | 16 | 16 | - | - |

| Ketoconazole | - | - | - | 20 | 30 |

This table indicates that the compound exhibits notable activity against Gram-positive and Gram-negative bacteria as well as some fungi. The minimal inhibitory concentrations (MICs) for these activities were determined to be within effective ranges.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of this compound on cancer cell lines. For instance, studies have shown that derivatives with similar structures can selectively induce apoptosis in cancer cells while sparing normal cells. The following case study illustrates this:

Case Study: Cytotoxicity Against Cancer Cells

In a recent study, the cytotoxic effects of various oxazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that:

- Compound A : IC50 = 15 µM (high selectivity for cancer cells)

- Compound B : IC50 = 30 µM (moderate selectivity)

The tested compound displayed a promising profile with lower toxicity towards normal fibroblast cells compared to cancer cells.

The biological activity of oxazole derivatives is often attributed to their ability to interact with specific biological targets. For example:

- Inhibition of Enzymes : Many oxazole compounds act as enzyme inhibitors, affecting pathways critical for cell proliferation.

- DNA Binding : Some derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.